molecular formula C20H15BrN4O3S B12205370 2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12205370
M. Wt: 471.3 g/mol
InChI Key: TYVOHKJRLOZCFJ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a combination of bromophenoxy, oxadiazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the thiazole ring: This involves the reaction of a thioamide with a haloketone.

    Coupling of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol with an appropriate electrophile.

    Final coupling and condensation: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to an amine.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole and thiazole rings are known to interact with biological macromolecules, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
  • 2-(4-fluorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide lies in its bromophenoxy group, which can enhance its reactivity and interaction with biological targets compared to its chloro- and fluoro- analogs.

Properties

Molecular Formula

C20H15BrN4O3S

Molecular Weight

471.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C20H15BrN4O3S/c1-12-17(19-24-18(25-28-19)13-5-3-2-4-6-13)29-20(22-12)23-16(26)11-27-15-9-7-14(21)8-10-15/h2-10H,11H2,1H3,(H,22,23,26)

InChI Key

TYVOHKJRLOZCFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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